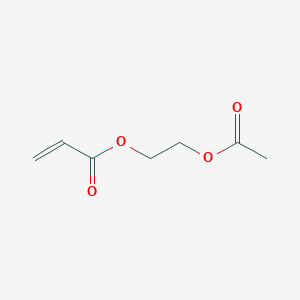
Phenoxathiin, 2,4,8-trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenoxathiin, 2,4,8-trichloro- is a derivative of phenoxathiin, a sulfur-containing heterocyclic compound. Phenoxathiin itself is known for its applications in various fields, including pharmaceuticals and materials science. The addition of chlorine atoms at positions 2, 4, and 8 enhances its chemical properties, making it a compound of interest for further research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Phenoxathiin, 2,4,8-trichloro- can be synthesized through a multi-step process involving the chlorination of phenoxathiin. One common method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of phenoxathiin, 2,4,8-trichloro- often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Phenoxathiin, 2,4,8-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenoxathiin structure.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxathiin.
Substitution: Various substituted phenoxathiin derivatives depending on the nucleophile used.
科学的研究の応用
Phenoxathiin, 2,4,8-trichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced properties.
作用機序
The mechanism of action of phenoxathiin, 2,4,8-trichloro- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Phenoxathiin, 2,4,8-trichloro- can be compared with other chlorinated derivatives of phenoxathiin and similar sulfur-containing heterocycles:
Phenoxathiin: The parent compound without chlorine atoms.
Phenothiazine: A structurally similar compound with nitrogen instead of oxygen.
Dibenzothiophene: Another sulfur-containing heterocycle with a different ring structure.
Phenoxathiin, 2,4,8-trichloro- is unique due to the specific positioning of chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
56348-78-8 |
|---|---|
分子式 |
C12H5Cl3OS |
分子量 |
303.6 g/mol |
IUPAC名 |
2,4,8-trichlorophenoxathiine |
InChI |
InChI=1S/C12H5Cl3OS/c13-6-1-2-9-10(4-6)17-11-5-7(14)3-8(15)12(11)16-9/h1-5H |
InChIキー |
HMRFXMBURZXZIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)SC3=C(O2)C(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
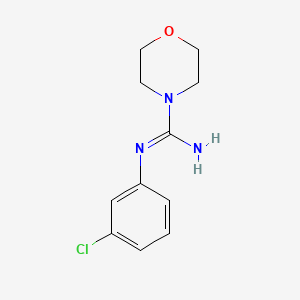
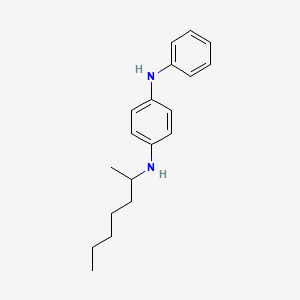
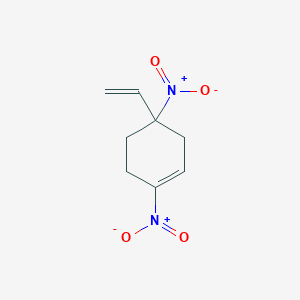
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
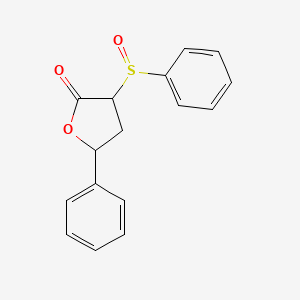
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
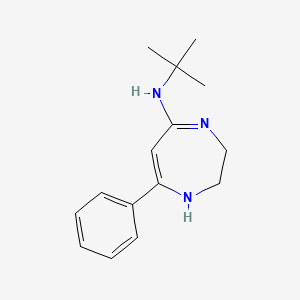
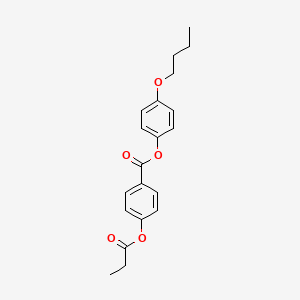
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
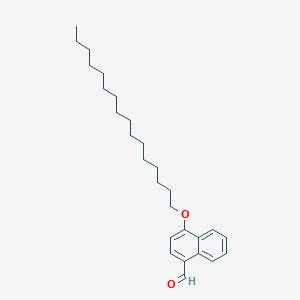
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
